molecular formula C14H18O4 B14764763 3-Formyl-2-isopropoxy-5-isopropylbenzoic acid

3-Formyl-2-isopropoxy-5-isopropylbenzoic acid

Cat. No.: B14764763
M. Wt: 250.29 g/mol
InChI Key: QVBMNCWKZSUNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2-isopropoxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C13H18O4 It is characterized by the presence of a formyl group (CHO) at the 3rd position, an isopropoxy group (OCH(CH3)2) at the 2nd position, and an isopropyl group (CH(CH3)2) at the 5th position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-isopropoxy-5-isopropylbenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 2-isopropoxy-5-isopropylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar formylation techniques. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-isopropoxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-Carboxy-2-isopropoxy-5-isopropylbenzoic acid.

    Reduction: 3-Hydroxymethyl-2-isopropoxy-5-isopropylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2-isopropoxy-5-isopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2-isopropoxy-5-isopropylbenzoic acid involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-2-isopropoxy-5-methylphenylboronic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-Isopropoxy-5-isopropylbenzoic acid: Lacks the formyl group.

    3-Formyl-2-methoxy-5-isopropylbenzoic acid: Contains a methoxy group instead of an isopropoxy group.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-formyl-5-propan-2-yl-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C14H18O4/c1-8(2)10-5-11(7-15)13(18-9(3)4)12(6-10)14(16)17/h5-9H,1-4H3,(H,16,17)

InChI Key

QVBMNCWKZSUNIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)OC(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.